molecular formula C9H11F3N2O2 B3334738 Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate CAS No. 1002033-72-8

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Cat. No.: B3334738
CAS No.: 1002033-72-8
M. Wt: 236.19 g/mol
InChI Key: AVDBETHTCFIULH-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a trifluoromethylated pyrazole derivative featuring a methyl ester group attached to a propanoate chain. The pyrazole core is substituted with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3 (Figure 1). This compound is of interest due to its structural versatility, which allows modifications at the pyrazole ring or ester group for applications in medicinal chemistry, agrochemicals, or materials science .

Properties

IUPAC Name

methyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-3-8(15)16-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBETHTCFIULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Topological Polar Surface Area44.1 Ų

Medicinal Chemistry

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate has been investigated for its potential as a pharmaceutical intermediate. Its structural similarities to known bioactive compounds suggest it may exhibit pharmacological properties.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. A study demonstrated that analogs of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Agrochemicals

The compound is also being explored in the field of agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of methyl pyrazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of several weed species, suggesting its utility in agricultural applications .

Material Science

In material science, this compound's unique chemical structure allows for exploration in developing novel materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer composites improved their thermal properties and resistance to degradation under UV light exposure .

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several pyrazole-based derivatives. Key differences lie in substituent patterns, functional groups, and synthetic routes. Below is a systematic comparison:

Functional Group Variations

(a) 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide (CF₃MePPA; 3)
  • Structure : Replaces the methyl ester with an amide (-CONH₂) group.
  • Synthesis : Prepared via Aza-Michael addition of 5-methyl-3-(trifluoromethyl)pyrazole to acrylamide .
  • Properties : Exhibits hydrogen-bonded 1D networks in the solid state, enhancing crystallinity compared to the ester analog .
(b) Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
  • Structure : Cyclopropyl substituent replaces the methyl group at position 5 of the pyrazole.
  • Applications : The cyclopropyl group may enhance metabolic stability in agrochemical or pharmaceutical contexts .

Substituent Modifications on the Pyrazole Ring

(a) 4-Chloro and 4-Bromo Derivatives
  • Examples: Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS: 1005678-40-9) . 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-85-9) .
(b) 3-Methyl-5-(trifluoromethyl)pyrazole
  • Structure: Lacks the propanoate chain, consisting solely of the substituted pyrazole.
  • Use : Serves as a precursor for synthesizing more complex derivatives like the target compound .

Table of Key Structural Analogs

Compound Name Substituents (Pyrazole Positions) Functional Group Molecular Formula Key Feature(s) Reference
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate 3-CF₃, 5-CH₃ Methyl ester C₉H₁₁F₃N₂O₂ Baseline compound for comparison
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide 3-CF₃, 5-CH₃ Amide C₈H₁₁F₃N₃O Hydrogen-bonded networks
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 3-CF₃, 5-cyclopropyl Methyl ester C₁₁H₁₃F₃N₂O₂ Enhanced metabolic stability
Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 3-CF₃, 4-Cl, 5-CH₃ Methyl ester C₉H₁₀ClF₃N₂O₂ Halogenated derivative

Research Implications

  • Agrochemicals : Trifluoromethyl and halogen substituents improve lipid solubility and target binding .
  • Materials Science : Hydrogen-bonded networks in amide derivatives (e.g., CF₃MePPA) suggest utility in crystal engineering .

Biological Activity

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, a compound characterized by its unique trifluoromethyl and pyrazole moieties, has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₈F₃N₃
  • Molecular Weight : 203.16 g/mol
  • CAS Number : 1006343-68-5

The biological activity of this compound primarily revolves around its interactions with various biological targets:

  • COX Inhibition : Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The incorporation of a trifluoromethyl group enhances selectivity and potency against these targets, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Effects : Due to its potential as a COX inhibitor, this compound may also possess anti-inflammatory properties. Studies have shown that pyrazole derivatives can reduce inflammation in various models, indicating that this compound could be beneficial in treating inflammatory diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Analgesic Activity : Similar compounds have demonstrated analgesic effects through COX inhibition, leading to decreased pain sensation. This suggests that the compound could be explored as a potential analgesic agent .
  • Antipyretic Properties : By inhibiting COX enzymes, the compound may also exhibit antipyretic effects, helping to reduce fever associated with inflammatory responses .

In Vivo Studies

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness in reducing inflammation and pain in animal models. The results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts .

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio
Compound A0.32100>300
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at the pyrazole ring can significantly impact biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to COX enzymes .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. Adjust substituents using regioselective alkylation .
  • Step 2 : Introduce the propanoate ester via nucleophilic substitution or Mitsunobu reaction. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance esterification efficiency .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 3:1) and characterize intermediates via 1H^1H-NMR (e.g., trifluoromethyl signal at δ 120–125 ppm in 19F^{19}F-NMR) .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution and refinement. Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically .
  • Visualization : Generate ORTEP diagrams (ORTEP-3 GUI) to illustrate thermal ellipsoids and intermolecular interactions (e.g., C–H···O bonds) .

Q. What are the key physicochemical properties critical for experimental design?

  • Properties :

ParameterValue/DescriptionReference
Melting Point~195–198°C (similar to analogs)
SolubilitySoluble in DMSO, THF; low in H₂O
StabilityHydrolytically sensitive; store at −20°C
  • Experimental Design : Pre-dry solvents (MgSO₄) for reactions; use inert atmosphere (N₂/Ar) to prevent ester hydrolysis .

Advanced Questions

Q. What computational methods predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
  • Molecular Docking : Simulate binding to enzyme targets (e.g., kinases) using AutoDock Vina. Parameterize the trifluoromethyl group’s electrostatic contributions .
    • Validation : Compare computed 1H^1H-NMR shifts (GIAO method) with experimental data to confirm conformational stability .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Strategies :

  • Tautomerism : Analyze 1H^1H-NMR for dynamic exchange signals (e.g., pyrazole NH protons). Use variable-temperature NMR to identify tautomeric equilibria .
  • Impurity Profiling : Employ LC-MS (ESI+) to detect byproducts (e.g., unreacted intermediates). Optimize purification with preparative HPLC .
    • Case Study : If MS shows [M+H]+ at m/z 279 (expected 281), consider deuterated solvent exchange or halogen impurities .

Q. What strategies analyze hydrogen bonding in crystalline forms of this compound?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) using Mercury software. Assign donor-acceptor distances (2.6–3.2 Å) and angles (150–180°) .
  • SHELX Refinement : Extract hydrogen-bond parameters from .res files. Compare with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electronic Effects :

  • Withdrawing Effect : Reduces electron density on the pyrazole ring (evidenced by 19F^{19}F-NSC shifts), enhancing electrophilic substitution resistance .
  • Steric Impact : The CF₃ group increases steric bulk, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring) .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies :

    • Cause : Divergent solvent polarity (e.g., DMF vs. THF) affects nucleophilicity in esterification.
    • Resolution : Optimize solvent using Hansen solubility parameters; prioritize aprotic polar solvents .
  • Crystallographic vs. Computational Bond Lengths :

    • Cause : DFT may underestimate van der Waals interactions.
    • Resolution : Apply dispersion-corrected functionals (e.g., B3LYP-D3) and compare with XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

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